Product packaging for Dodecafluoronaphthacene(Cat. No.:CAS No. 646533-87-1)

Dodecafluoronaphthacene

Cat. No.: B8614965
CAS No.: 646533-87-1
M. Wt: 444.2 g/mol
InChI Key: HWJZHIKCLNIPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecafluoronaphthacene, also known as perfluorotetracene or 1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotetracene, is a specialized polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials science. Its molecular formula is C18F12, with an average molecular weight of 444.29 g/mol . This compound is a perfluorinated derivative of tetracene (naphthacene), a well-known organic semiconductor . The strategic substitution of hydrogen atoms with fluorine atoms dramatically alters the electronic properties of the acene core. The strong electron-withdrawing effect of the fluorine substituents stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . This energy level tuning is a critical strategy for developing n-type and ambipolar organic semiconductors, which are essential for complementary circuit design . Consequently, this compound is a high-value reagent for research in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), particularly for investigating electron transport and ambipolar charge transport phenomena . Its potential application in organic electronic devices, such as ambipolar light-emitting transistors, makes it a compound of great promise for next-generation electronic materials . Researchers can utilize this chemical to explore novel device architectures and sensing platforms, such as conductometric gas sensors that leverage ambipolar characteristics . For research purposes only. Not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18F12 B8614965 Dodecafluoronaphthacene CAS No. 646533-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646533-87-1

Molecular Formula

C18F12

Molecular Weight

444.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotetracene

InChI

InChI=1S/C18F12/c19-7-1-2(9(21)5-3(7)11(23)15(27)17(29)13(5)25)10(22)6-4(8(1)20)12(24)16(28)18(30)14(6)26

InChI Key

HWJZHIKCLNIPQV-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C3C(=C1F)C(=C(C(=C3F)F)F)F)F)C(=C4C(=C2F)C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Advanced Electronic Structure and Theoretical Investigations of Dodecafluoronaphthacene

Quantum Chemical and Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Theoretical studies on perfluorinated acenes, including dodecafluoronaphthacene, have consistently shown that fluorination leads to a planar molecular geometry. The carbon-carbon bond lengths within the aromatic core are slightly altered compared to naphthacene (B114907), a consequence of the strong electron-withdrawing nature of the fluorine atoms. This planarity is a key factor in facilitating efficient intermolecular interactions in the solid state.

DFT calculations reveal a significant redistribution of electron density upon fluorination. The fluorine atoms induce a notable positive electrostatic potential on the carbon backbone, which has profound implications for the material's charge transport characteristics, favoring electron transport over hole transport. The table below summarizes typical findings from DFT calculations on the molecular structure of perfluorinated acenes.

Interactive Data Table: Calculated Geometrical Parameters of Perfluorinated Acenes

Parameter Perfluoronaphthalene Perfluoroanthracene Perfluorotetracene Perfluoropentacene (B8735957)
C-C Bond Length (Å) 1.36-1.42 1.37-1.43 1.37-1.44 1.38-1.45
C-F Bond Length (Å) 1.33-1.34 1.33-1.35 1.34-1.35 1.34-1.36
Planarity Planar Planar Planar Planar

Note: The data in this table is representative of typical values found in computational studies of perfluorinated acenes and may not correspond to a single specific study.

Computational Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. Computational analyses, primarily using DFT, have been employed to determine the energies of these orbitals for this compound and related perfluorinated acenes.

A general trend observed in these studies is that perfluorination significantly lowers the energies of both the HOMO and LUMO levels compared to their non-fluorinated analogues. researchgate.net This energy lowering is a direct result of the strong inductive effect of the fluorine atoms. The HOMO-LUMO energy gap, however, is not drastically altered by fluorination. researchgate.net The lowering of the LUMO level is particularly important as it facilitates electron injection, making these materials promising candidates for n-type organic field-effect transistors (OFETs).

The table below presents a comparative view of the HOMO and LUMO energies for a series of acenes and their perfluorinated counterparts, illustrating the impact of fluorination.

Interactive Data Table: Calculated HOMO and LUMO Energies (in eV)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Naphthalene -6.1 -0.2 5.9
Perfluoronaphthalene -7.5 -1.8 5.7
Anthracene -5.5 -1.4 4.1
Perfluoroanthracene -6.8 -2.9 3.9
Tetracene -5.3 -2.1 3.2
Perfluorotetracene -6.5 -3.5 3.0
Pentacene (B32325) -5.0 -2.6 2.4
Perfluoropentacene -6.2 -4.0 2.2

Note: These values are typical and can vary depending on the level of theory and basis set used in the calculations.

Theoretical Modeling of Electron Affinity and Ionization Potential

Theoretical models, particularly those based on DFT, are instrumental in predicting the electron affinity (EA) and ionization potential (IP) of molecules. For this compound, these parameters are crucial for understanding its charge injection and transport properties in electronic devices.

Calculations predict that the ionization potential and electron affinity of perfluorinated acenes increase by approximately 1 eV compared to their parent compounds. acs.org These theoretical predictions are in good agreement with experimental data obtained from gas-phase ultraviolet photoelectron spectroscopy.

Interactive Data Table: Calculated Ionization Potential and Electron Affinity (in eV)

Compound Ionization Potential (eV) Electron Affinity (eV)
Naphthalene 8.1 0.2
Perfluoronaphthalene 9.5 1.2
Anthracene 7.4 0.6
Perfluoroanthracene 8.7 1.6
Tetracene 6.9 1.1
Perfluorotetracene 8.1 2.1
Pentacene 6.6 1.4
Perfluoropentacene 7.8 2.4

Note: These values are illustrative and depend on the computational methodology.

Investigations into Charge Transfer States and Excitonic Phenomena

In the solid state, intermolecular interactions in this compound can lead to the formation of charge transfer (CT) states and excitonic phenomena. Theoretical investigations play a key role in understanding the nature and dynamics of these excited states, which are fundamental to the performance of optoelectronic devices.

In molecular crystals, an exciton (B1674681) is a bound state of an electron and a hole. In perfluorinated acenes, the nature of these excitons and their binding energies are influenced by the molecular packing and electronic coupling between adjacent molecules. Theoretical studies on co-crystals of pentacene and perfluoropentacene have provided insights into the nature of CT excitons at the interface of donor-acceptor materials. acs.org

First-principles calculations combining DFT and many-body perturbation theory have been used to study the electronic structure and optical excitations of perfluorotetracene polymorphs. unlp.edu.ar These studies provide insights into exciton binding energies and the spatial distribution of excitons. The analysis of higher-energy excitations offers a comprehensive understanding of the optical properties of these materials. unlp.edu.ar

Predictive Computational Approaches for Electronic Band Structures in Solid State

Predictive computational approaches are essential for understanding the electronic band structure of this compound in the solid state. The arrangement of molecules in the crystal lattice determines the degree of orbital overlap between neighboring molecules, which in turn dictates the bandwidths and charge transport properties.

Theoretical studies have shown that perfluorinated acenes tend to adopt a π-stacked packing motif in the crystalline phase, in contrast to the herringbone arrangement often found in their hydrocarbon counterparts. researchgate.net This co-facial π-stacking leads to significant electronic coupling along the stacking direction.

DFT-based band structure calculations for perfluorotetracene and perfluoropentacene crystals predict large conduction and valence bandwidths. acs.org This is indicative of efficient charge transport, with low effective masses for both holes and electrons. The largest charge carrier mobilities are predicted to be along the π-stacking direction. Perfluorination also impacts vibrational couplings, which are found to increase significantly compared to the non-fluorinated parent compounds. acs.org

Charge Transport Phenomena and Mechanisms in Dodecafluoronaphthacene Systems

Theoretical Frameworks for Charge Transport in Organic Semiconductors

The movement of charge carriers in organic semiconductors like dodecafluoronaphthacene is fundamentally different from that in their inorganic counterparts. The weak van der Waals interactions between molecules lead to localized electronic states, and charge transport is typically described by two primary models: hopping and band transport.

Hopping Transport: In disordered or amorphous organic materials, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is thermally activated, and its rate is often described by Marcus Theory . wikipedia.org According to this theory, the electron transfer rate depends on two key parameters: the electronic coupling between neighboring molecules (transfer integral) and the reorganization energy, which is the energy required for the geometric relaxation of the molecule and its surroundings upon charge transfer. nih.govresearchgate.net For efficient hopping transport, a large transfer integral and a small reorganization energy are desirable.

Band Transport: In highly ordered crystalline organic semiconductors, strong intermolecular electronic coupling can lead to the formation of delocalized electronic bands, similar to inorganic semiconductors. In this "band-like" transport regime, charge carriers can move more freely within these bands. The mobility in this regime typically decreases with increasing temperature due to scattering by lattice vibrations (phonons). A crossover from hopping to band-like transport can occur as the electronic coupling between molecules increases. nih.govnih.govtechnion.ac.il

The dominant transport mechanism in this compound would depend critically on its solid-state packing and degree of crystalline order.

Experimental Probes and Determination of Charge Carrier Mobility

Several experimental techniques are employed to measure the charge carrier mobility in organic semiconductors. These methods can be broadly categorized into time-of-flight (TOF) techniques and steady-state measurements on device structures like organic field-effect transistors (OFETs).

Time-of-Flight (TOF): In a TOF experiment, a sheet of charge carriers is photogenerated near one electrode by a laser pulse. Under an applied electric field, these carriers drift across the organic film to the counter electrode. The time it takes for the carriers to traverse the film (the transit time) is measured, from which the mobility can be calculated. This technique provides a direct measurement of the bulk charge carrier mobility. researchgate.net

Space-Charge-Limited Current (SCLC): This steady-state technique involves measuring the current-voltage characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of the carriers themselves. By fitting the current-voltage data to the Mott-Gurney law, the charge carrier mobility can be extracted.

Field-Effect Transistor (FET): In an OFET, a gate electrode is used to induce a charge-accumulating layer at the semiconductor-dielectric interface. By measuring the source-drain current as a function of the gate and source-drain voltages, the field-effect mobility can be determined. This mobility is representative of charge transport in the thin interfacial region.

The table below summarizes these common experimental techniques.

TechniquePrincipleInformation Obtained
Time-of-Flight (TOF)Measurement of carrier transit time across a known thickness under an applied field.Bulk charge carrier mobility.
Space-Charge-Limited Current (SCLC)Analysis of the current-voltage characteristics in the space-charge limited regime.Bulk charge carrier mobility.
Field-Effect Transistor (FET)Measurement of current modulation by a gate electric field in a transistor geometry.Interfacial charge carrier mobility.

Influence of Molecular Packing and Structural Disorder on Charge Transport Dynamics

The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of charge transport properties in organic semiconductors. nih.govresearchgate.net The efficiency of charge transport is highly anisotropic and depends on the direction of intermolecular electronic coupling. For perfluorinated aromatic compounds, a co-facial π-stacking arrangement is often favorable for efficient electron transport, as it maximizes the overlap of π-orbitals between adjacent molecules.

For this compound, achieving a well-ordered crystal structure with favorable π-stacking would be crucial for realizing high electron mobility. The presence of structural defects and grain boundaries in thin films would likely be a limiting factor for device performance.

Mechanisms of Electron Injection and Extraction at Interfaces

Efficient injection and extraction of electrons at the interfaces between the organic semiconductor and the metallic electrodes are crucial for the performance of organic electronic devices. The perfluorination of naphthacene (B114907) is expected to significantly lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This is advantageous for electron injection from high work function metals, as it can reduce the energy barrier for electrons to enter the organic material.

The alignment of the metal's Fermi level with the LUMO of this compound will govern the efficiency of electron injection. An "Ohmic" contact, where the energy barrier is negligible, is ideal for efficient charge injection. However, often an energy barrier, known as a Schottky barrier, exists, which can impede charge injection.

Electron injection can occur through several mechanisms, including:

Thermionic Emission: Charge carriers with sufficient thermal energy can overcome the injection barrier.

Tunneling: Charge carriers can quantum mechanically tunnel through a thin injection barrier.

Similarly, efficient extraction of electrons at the anode is necessary to complete the circuit. The interface between the organic semiconductor and the electrode can also be influenced by the formation of an interface dipole, which can further modify the effective injection barrier. The choice of electrode material and the control of the interface quality are therefore critical for optimizing the performance of devices based on this compound.

Crystal Engineering and Solid State Organization for Optimized Performance

Polymorphism and Control over Crystalline Phase Formation

Polymorphism, the ability of a compound to exist in two or more crystalline phases with different molecular arrangements, is a key consideration in the materials science of molecular semiconductors. nih.gov Each polymorph possesses a unique set of physical properties, and therefore, controlling the selective formation of a desired phase is paramount. The optoelectronic properties of perfluorinated acenes, including dodecafluoronaphthacene, are critically dependent on their molecular packing motifs, making the study of their crystalline phases essential for understanding structure-property relationships. acs.org

Research into the broader family of perfluorinated acenes has revealed the existence of various crystalline phases. acs.org The control over which polymorph is formed can be achieved by carefully selecting the crystallization technique. Methods such as gradient sublimation, solution growth, and specialized vacuum deposition techniques have been successfully employed to identify and isolate different crystalline phases of these materials. acs.org The choice of solvent, temperature, and substrate can kinetically or thermodynamically favor the nucleation and growth of one polymorph over another. mdpi.com

Table 1: Methods for Crystalline Phase Control

Method Description Key Control Parameters
Gradient Sublimation Crystallization from the vapor phase in a tube furnace with a defined temperature gradient. Temperature, Pressure, Gas Flow Rate
Solution Growth Crystallization from a supersaturated solution. Solvent, Concentration, Cooling Rate, Temperature

| Liquid-Assisted Organic Molecular Beam Deposition | A vacuum deposition technique where a small amount of solvent vapor is introduced during film growth. | Substrate Temperature, Deposition Rate, Solvent Vapor Pressure |

Analysis of Molecular Packing Motifs and Intermolecular Interactions (e.g., F...π, F...F contacts)

The solid-state structure of this compound is governed by a complex interplay of non-covalent intermolecular interactions. Unlike their non-fluorinated hydrocarbon counterparts, which are dominated by C-H···π and π-π stacking interactions, the packing motifs in perfluorinated aromatics are heavily influenced by interactions involving fluorine atoms. These include fluorine-fluorine (F···F) and fluorine-π (F···π) contacts. acs.org The highly electronegative nature of fluorine atoms creates regions of positive and negative electrostatic potential on the molecular surface, guiding the assembly of molecules into specific, ordered arrangements.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of the close contacts that dictate the packing motif. acs.org For the family of perfluorinated acenes, such analyses reveal clear trends in molecular packing as the size of the acene core increases. acs.org The propensity for certain interactions to form is not solely based on their in-vacuo energy but also on steric factors and the frequency of occurrence relative to random chance. rsc.org The dramatic electronic differences between a standard phenyl group and a perfluorinated phenyl group significantly alter the nature of these interactions, making fluorine-involved contacts a dominant structure-directing force. rsc.org

Thin Film Growth Methodologies (e.g., Vacuum Deposition, Solution Processing)

The fabrication of high-quality thin films is a prerequisite for the integration of this compound into electronic devices. Two primary strategies are employed for this purpose: vacuum deposition and solution processing.

Vacuum Deposition encompasses a family of techniques performed under low pressure, where material is transferred from a source to a substrate. korvustech.com

Physical Vapor Deposition (PVD): This process involves the vaporization of a solid material, which then condenses onto a substrate to form a thin film. vdi-llc.com Thermal evaporation is a common PVD method where the source material is heated until it sublimes or evaporates. researchgate.net For complex organic molecules, specialized techniques like Organic Molecular Beam Deposition (OMBD) allow for precise control over film thickness and morphology. A variation used for perfluorinated acenes is liquid-assisted OMBD, which can help in controlling the crystalline phase of the growing film. acs.org

Solution Processing offers a lower-cost, high-throughput alternative to vacuum methods. rsc.org These techniques involve dissolving the material in a suitable solvent to create an 'ink' that is then deposited onto a substrate.

Spin Coating: A solution is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film as the solvent evaporates.

Blade Coating / Slot-Die Coating: A blade is used to spread the solution across a substrate, offering better material efficiency and scalability for large-area applications compared to spin coating. researchgate.net

The choice of deposition method is critical as it influences not only the film's morphology and uniformity but also its crystalline structure and, consequently, its electronic performance. arxiv.org

Heterostructures and Interface Engineering for Enhanced Device Functionality

To achieve advanced functionality, this compound is often integrated into multilayer device architectures known as heterostructures. In these structures, it is layered with other materials, such as different organic semiconductors, dielectrics, or conductors. The performance of such devices is often dictated by the properties of the interface between the different layers. rsc.org Interface engineering involves modifying these interfaces to control charge injection/extraction, manage energy level alignment, and dictate the growth of overlying layers. researching.cn

A notable example within the perfluorinated acene family involves the growth of these materials on substrates like graphene. Studies on perfluorotetracene (PFT) and perfluoropentacene (B8735957) (PFP) have shown that an "interface-mediated" polymorph can be formed when deposited on graphene. acs.org In this phase, the molecules lie flat on the surface in a π-stacked arrangement, a motif that is different from the bulk crystal structure. This demonstrates how the substrate interface can be used to template the growth of a specific, and potentially electronically favorable, crystalline phase. However, this interface-stabilized phase was found to be unstable for the smaller perfluoroanthracene (PFA), suggesting that for this compound, such an interface-mediated structure may also be transient or difficult to achieve. acs.org

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a crystal engineering strategy that involves combining two or more different neutral molecules within a single crystal lattice to form a new solid phase with distinct properties. nih.govnih.gov This approach can be used to fine-tune the physicochemical characteristics of an organic material, such as its solubility, stability, and electronic properties, without covalent modification. nih.gov

In the context of organic electronics, co-crystals are often formed between an electron-donating molecule and an electron-accepting molecule. This strategy has been explored for acenes and their perfluorinated analogues. For example, co-crystals of pentacene (B32325) (an electron donor) and perfluoropentacene (an electron acceptor) have been investigated. unlp.edu.ar The formation of such co-crystals is driven by complementary intermolecular interactions, creating alternating donor-acceptor stacks. This specific packing can lead to the emergence of new charge-transfer states that alter the optical and electronic properties of the material, potentially enabling ambipolar charge transport where both electrons and holes can move through the material. nih.gov This strategy offers a pathway to modulate the properties of this compound by pairing it with a suitable electron-donating co-former.

Lack of Specific Research Data on this compound in Organic Electronics

Following a comprehensive search for scientific literature and research data, it has been determined that there is a significant lack of specific information regarding the chemical compound “this compound” within the contexts of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) as outlined in the requested article structure.

The performed searches for device design, fabrication methodologies, field-effect mobility, performance optimization, the impact of gate dielectrics, its role as an electron acceptor, and its exciton (B1674681) dissociation dynamics did not yield specific research findings or data tables for this compound. General information on these topics exists for other organic semiconductors, particularly pentacene and other fluorinated acenes, but there is no direct research available to substantiate an article focused solely on this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the absence of published research on this specific compound in the specified applications.

Applications and Device Architectures in Organic Electronics

Dodecafluoronaphthacene in Organic Photovoltaics (OPVs)

Device Engineering Strategies for Enhanced Power Conversion Efficiency

No studies were identified that investigate or report on the use of this compound in device engineering strategies aimed at improving the power conversion efficiency of organic photovoltaic cells. Research in this area typically focuses on aspects such as active layer morphology, interfacial engineering, and the use of novel electron or hole transport materials to optimize charge generation, separation, and collection. The role, if any, of this compound in these strategies is not documented in the available literature.

This compound in Organic Light-Emitting Diodes (OLEDs)

The search for literature on the application of this compound in OLEDs also did not yield any specific results. The following subsections were intended to detail its role in OLED device physics and architecture.

Utilization in Electron Transport Layers and Emissive Layer Design

There is no available research on the utilization of this compound as a material for electron transport layers (ETLs) or in the design of emissive layers (EMLs) in OLEDs. The performance of these layers is critical for efficient device operation, and materials are selected based on their electronic properties, such as electron mobility and energy levels, as well as their morphological stability.

Charge Carrier Dynamics and Exciton (B1674681) Management in OLED Stacks

An essential aspect of OLED performance is the management of charge carrier dynamics and excitons within the device stack. This includes processes such as charge injection, transport, recombination, and the confinement of excitons to the emissive layer to maximize light output. No studies were found that analyze the impact of this compound on these fundamental processes.

Device Architectures for High Efficiency and Luminance in OLEDs

Finally, the investigation into specific OLED device architectures that might incorporate this compound to achieve high efficiency and luminance did not produce any relevant findings. The development of advanced OLED architectures often involves complex multilayer structures and the use of specialized materials to optimize light outcoupling and minimize efficiency roll-off at high brightness.

Advanced Characterization Techniques for Research on Dodecafluoronaphthacene Systems

Spectroscopic Analysis (e.g., UV/Vis Absorption, X-ray Absorption Spectroscopy, Raman, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in determining the electronic structure and vibrational modes of dodecafluoronaphthacene.

UV/Vis Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. In solution, perfluorinated polycyclic aromatic hydrocarbons typically exhibit sharp absorption peaks. For instance, the UV/Vis absorption spectrum of a related compound, perfluoropentacene (B8735957), in solution shows distinct vibronic features. When cast into a thin film, these features often broaden and may shift due to intermolecular interactions and solid-state packing effects. For this compound, a bathochromic (red) shift is generally expected in the thin film compared to the solution spectrum, indicating aggregation.

X-ray Absorption Spectroscopy (XAS): XAS, particularly X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic states and the local atomic environment of specific elements. For this compound, XANES at the carbon and fluorine K-edges would provide valuable information about the C-F bonding and the orientation of the molecules on a substrate.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopies are used to identify the functional groups and molecular structure. The IR and Raman spectra of this compound would be dominated by strong vibrational modes associated with the C-F and C-C bonds within the aromatic framework. Due to the high degree of fluorination, the C-F stretching modes are expected to be particularly prominent in the IR spectrum.

Spectroscopic TechniqueExpected Observations for this compound Systems
UV/Vis Absorption Sharp absorption bands in solution, broadening and red-shift in thin films.
X-ray Absorption Provides information on C-F bonding and molecular orientation.
Raman Spectroscopy Characteristic peaks corresponding to C-C and C-F vibrational modes.
Infrared Spectroscopy Strong absorption bands from C-F stretching vibrations.

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry for Energy Level Determination)

Electrochemical methods are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding charge injection and transport in electronic devices.

Cyclic Voltammetry (CV): CV is a widely used technique to determine the redox potentials of a molecule. From the onset potentials of oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energy levels can be estimated using empirical formulas relative to a reference compound like ferrocene (B1249389) (Fc/Fc⁺). For perfluorinated aromatic compounds like perfluoronaphthacene, the strong electron-withdrawing nature of the fluorine atoms leads to significantly lowered HOMO and LUMO energy levels compared to their non-fluorinated counterparts. This generally results in ambipolar or n-type semiconductor behavior.

The energy levels can be calculated using the following relationships:

E_HOMO = -[E_ox (onset) - E_ox (ferrocene) + 4.8] eV

E_LUMO = -[E_red (onset) - E_ox (ferrocene) + 4.8] eV

CompoundOxidation Onset (V vs. Fc/Fc⁺)Reduction Onset (V vs. Fc/Fc⁺)Estimated HOMO (eV)Estimated LUMO (eV)
Perfluoronaphthacene (proxy)~1.3~-0.5~-6.1~-4.3

Structural Elucidation Techniques (e.g., Single-Crystal X-ray Diffraction, Thin Film X-ray Diffraction)

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in the crystalline state and the molecular packing in thin films.

Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides the most accurate information about the molecular structure, bond lengths, bond angles, and crystal packing. For perfluoronaphthacene, single-crystal analysis reveals a planar molecular structure and a herringbone packing motif, which is common for polycyclic aromatic hydrocarbons. The high degree of fluorination often leads to close intermolecular F...F and F...C contacts, influencing the crystal packing.

Thin Film X-ray Diffraction (XRD): For device applications, the structure of this compound in thin films is of paramount importance. Thin-film XRD, including techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS), is used to determine the molecular orientation and packing in the film. Perfluorinated acenes often adopt a standing-up orientation on substrates like silicon dioxide, which is favorable for charge transport in thin-film transistors. The diffraction patterns would show a series of (00l) reflections, indicating a well-ordered layered structure perpendicular to the substrate.

Diffraction TechniqueKey Findings for Perfluoronaphthacene (as a proxy)
Single-Crystal XRD Planar molecule, herringbone packing, defined intermolecular interactions.
Thin Film XRD Predominantly "edge-on" (standing-up) molecular orientation on SiO₂ substrates.

Electrical Characterization of Devices (e.g., Current-Voltage Characteristics, Impedance Spectroscopy)

The performance of electronic devices based on this compound is evaluated through various electrical characterization techniques.

Current-Voltage (I-V) Characteristics: For organic thin-film transistors (OTFTs), the I-V characteristics (output and transfer curves) are measured to extract key performance metrics such as charge carrier mobility, threshold voltage, and on/off ratio. Due to their low-lying LUMO levels, devices based on perfluorinated naphthalenes are expected to exhibit n-type or ambipolar behavior. The mobility values are highly dependent on the thin-film morphology and the device architecture.

Impedance Spectroscopy: This technique probes the frequency-dependent electrical response of a device, providing insights into charge transport, trapping, and interfacial phenomena. By fitting the impedance data to an equivalent circuit model, various parameters such as the bulk resistance and capacitance of the organic semiconductor layer can be determined.

Device ParameterTypical Range for Perfluorinated Acene OTFTs
Carrier Mobility (µ) 10⁻³ to 1 cm²/Vs
Threshold Voltage (Vth) 0 to 40 V
On/Off Ratio > 10⁵

Microscopic and Morphological Analysis (e.g., Atomic Force Microscopy, Electron Microscopy for Thin Film Structure)

Microscopy techniques are essential for visualizing the surface morphology and internal structure of this compound thin films, which are crucial for understanding and optimizing device performance.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of thin films with nanoscale resolution. For vapor-deposited films of perfluorinated acenes, AFM images typically reveal a polycrystalline morphology with distinct grains. The grain size, shape, and interconnectivity, as well as the surface roughness (often quantified by the root-mean-square, RMS, roughness), are critical parameters that influence charge transport.

Electron Microscopy: Scanning Electron Microscopy (SEM) provides information on the surface morphology over larger areas, while Transmission Electron Microscopy (TEM) can be used to probe the internal structure and crystallinity of the thin films. Electron diffraction patterns obtained in a TEM can confirm the crystalline nature of the domains observed in AFM and SEM.

Microscopy TechniqueInformation Obtained for Perfluorinated Acene Thin Films
Atomic Force Microscopy (AFM) Surface topography, grain size and shape, root-mean-square (RMS) roughness.
Scanning Electron Microscopy (SEM) Large-area surface morphology and film continuity.
Transmission Electron Microscopy (TEM) Internal film structure, crystallinity, and electron diffraction patterns.

Molecular Design and Functionalization Strategies for Dodecafluoronaphthacene Derivatives

Rational Design Principles for Modulating Electronic and Structural Properties

The rational design of dodecafluoronaphthacene derivatives is primarily centered on the strategic use of fluorine substitution to manipulate their electronic and structural properties. Fluorine is the most electronegative element, and its incorporation into the acene backbone has several predictable and significant effects.

One of the fundamental design principles is the modulation of frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of fluorine atoms leads to a substantial lowering of both the HOMO and LUMO energy levels. nih.govd-nb.info This reduction in orbital energies is a key factor in transforming the intrinsic p-type behavior of parent acenes into n-type or ambipolar characteristics. wikipedia.orgscribd.com A lower LUMO level facilitates electron injection from common electrodes (like gold) and enhances the stability of the material against oxidation in ambient air. acs.orgacs.org

Another critical design aspect is the control of the solid-state packing of the molecules. The introduction of fluorine atoms can significantly alter the intermolecular interactions that govern the crystal structure. While non-fluorinated acenes often adopt a herringbone packing motif, their perfluorinated counterparts tend to favor co-facial π-stacking arrangements. d-nb.infonih.gov This change is attributed to favorable electrostatic interactions between the electron-deficient fluorinated aromatic core and adjacent molecules. The packing motif is a crucial determinant of charge transport efficiency, as it dictates the degree of orbital overlap between neighboring molecules.

Furthermore, the regioselectivity of fluorination provides another layer of control. Unilateral or partial fluorination of an acene can induce a significant molecular dipole moment, which is absent in the parent and perfluorinated analogues. nih.govnih.gov This dipole moment can influence the molecular packing and the energy levels at interfaces in a device structure. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the effects of different fluorination patterns on the electronic structure and electrostatic potential of the molecules, guiding synthetic efforts towards materials with desired properties. nih.gov

Impact of Peripheral Substitution and Structural Modifications on Performance

Peripheral substitution on the this compound core is a versatile strategy to fine-tune its performance in electronic devices. The number and position of fluorine atoms, as well as the introduction of other functional groups, can have a profound impact on charge carrier mobility, device stability, and processability.

The degree of fluorination is directly correlated with the lowering of the FMO energy levels. Studies on a series of fluorinated tetracenes have shown a systematic decrease in both HOMO and LUMO energies with an increasing number of fluorine substituents. d-nb.info This tunability allows for the precise engineering of the energy levels to match the work functions of electrodes, thereby minimizing charge injection barriers.

Structural modifications that influence the molecular packing are of paramount importance. While perfluorination generally promotes π-stacking, the introduction of bulky side chains can disrupt this packing and alter the charge transport pathways. However, carefully chosen substituents can be used to control the intermolecular distance and orientation, potentially enhancing the electronic coupling and, consequently, the charge carrier mobility. For instance, the introduction of silyl-ethynyl groups has been a successful strategy in pentacene (B32325) derivatives to promote a 2D bricklayer packing motif with strong intermolecular orbital overlap. A similar approach could be envisioned for this compound to enhance its performance.

The following table illustrates the impact of perfluorination on the electronic properties of acenes, comparing pentacene and tetracene with their perfluorinated counterparts. This data, derived from related compounds, provides a basis for understanding the expected effects on this compound.

CompoundHOMO (eV)LUMO (eV)Optical Gap (eV)
Tetracene-5.4-2.92.5
Perfluorotetracene-6.5-4.02.5
Pentacene-5.0-3.21.8
Perfluoropentacene (B8735957)-6.3-4.51.8

Note: The values presented are approximate and collated from various experimental and theoretical studies on related acenes to illustrate the general trends of perfluorination.

Strategies for Enhancing Environmental Stability and Device Lifetime

A significant advantage of fluorinated acenes, including this compound, is their enhanced environmental stability compared to their hydrocarbon analogues. This increased stability is a direct consequence of the lowered FMO energy levels.

The primary mechanism of degradation for many organic semiconductors in air is oxidation, which involves the transfer of an electron from the semiconductor's HOMO to an atmospheric oxidant, typically oxygen, often facilitated by moisture. The significantly lower HOMO level of this compound makes it much more resistant to this process, thereby improving the material's intrinsic stability. acs.org

Similarly, the stability of n-type organic semiconductors is often limited by their susceptibility to electron trapping by ambient species like water and oxygen. The low-lying LUMO of this compound not only facilitates n-type conduction but also contributes to its stability as an n-type material. acs.org By making the electron trapping process less energetically favorable, the operational lifetime of n-channel transistors can be significantly extended.

Beyond the intrinsic material stability, device lifetime can be enhanced through various engineering strategies:

Encapsulation: Protecting the organic semiconductor layer from the ambient environment with barrier layers is a common and effective method to improve device longevity. agcchem.com

Interfacial Engineering: Modifying the interface between the semiconductor and the dielectric layer can reduce the density of trap states, which are often a source of device instability. This can be achieved by using self-assembled monolayers or polymer buffer layers.

Blending with Polymers: Incorporating the fluorinated acene into a polymer matrix can offer protection from the environment and also improve the mechanical flexibility of the semiconductor film. researchgate.net

The following table summarizes the key factors influenced by fluorination that contribute to enhanced stability.

PropertyEffect of FluorinationConsequence for Stability
HOMO Energy LevelLoweredIncreased resistance to oxidation (p-type stability)
LUMO Energy LevelLoweredReduced electron trapping by ambient species (n-type stability)
Chemical ReactivityReducedIncreased inertness towards atmospheric components

Development of Ambipolar Organic Semiconductors based on Fluorinated Acenes

Ambipolar organic semiconductors, which can transport both holes and electrons, are highly desirable for the fabrication of complementary logic circuits, which are the building blocks of modern electronics. The ability to tune the energy levels of acenes through fluorination provides a rational pathway to achieving ambipolar transport.

The transition from p-type to n-type behavior is not abrupt and depends on the degree of fluorination. By carefully controlling the number and position of fluorine substituents, it is possible to create materials where both hole and electron injection are feasible and where both types of charge carriers can be transported efficiently. For example, partially fluorinated pentacene derivatives have been shown to exhibit ambipolar characteristics. researchgate.net In 1,2,3,4-tetrafluoropentacene, the balance of electron-withdrawing fluorine atoms is such that the HOMO and LUMO levels are positioned to allow for the injection of both holes and electrons, depending on the choice of electrode materials. researchgate.net

The development of ambipolar transistors based on this compound would likely follow a similar strategy of partial fluorination. The goal is to lower the LUMO level sufficiently to enable stable electron transport without excessively lowering the HOMO level, which would hinder hole injection.

Theoretical modeling plays a crucial role in the design of ambipolar fluorinated acenes. By calculating the reorganization energies for both holes and electrons, as well as the charge transfer integrals, it is possible to predict the intrinsic mobility of both charge carriers. A well-designed ambipolar material should ideally have low and balanced reorganization energies for both holes and electrons.

The following table provides examples of charge carrier mobilities in related fluorinated and non-fluorinated acenes, illustrating the transition from unipolar to ambipolar or n-type behavior.

SemiconductorHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Transport Type
Pentacene>1.0Negligiblep-type
1,2,3,4-Tetrafluoropentacene~0.1~0.01Ambipolar
PerfluoropentaceneNegligible>0.1n-type

Note: These values are representative and can vary significantly depending on device architecture and fabrication conditions.

Future Research Directions and Emerging Paradigms in Dodecafluoronaphthacene Science

Integration with Flexible and Transparent Substrates for Advanced Electronics

The development of flexible and transparent electronics is a rapidly advancing field, and organic semiconductors are prime candidates for such applications due to their inherent mechanical flexibility. Future research on dodecafluoronaphthacene could focus on its integration with various innovative substrates. Materials like polyethylene (B3416737) terephthalate (B1205515) (PET), polyethylene naphthalate (PEN), and polyimide are common choices for flexible substrates due to their thermal and dimensional stability. Recent advancements have also explored nature-derived materials, such as transparent paper made from chitin (B13524) nanofibers, as sustainable and eco-friendly alternatives. mdpi.com

For transparent electronics, electrodes made from materials like indium tin oxide (ITO) have been traditionally used. However, the brittleness of ITO presents challenges for flexible applications. Graphene and silver nanowires are emerging as promising transparent and conductive materials that are compatible with flexible substrates. The integration of this compound with these advanced substrates and electrodes could pave the way for next-generation flexible displays, wearable sensors, and smart textiles. nih.gov

Interactive Data Table: Properties of Potential Flexible and Transparent Substrates

Substrate MaterialKey PropertiesPotential Applications with this compound
Polyethylene Terephthalate (PET)Good flexibility, optical transparency, and low cost.Flexible displays, smart packaging.
Polyethylene Naphthalate (PEN)Higher thermal stability and better barrier properties than PET.Wearable electronics, flexible solar cells.
Polyimide (PI)Excellent thermal and chemical resistance.High-performance flexible circuits.
Chitin Nanofiber PaperBiodegradable, transparent, and flexible.Green and disposable electronics.

Exploration of Novel Device Architectures and Multilayer Systems

The performance of organic electronic devices is not solely dependent on the semiconductor material but also on the device architecture. Future studies on this compound should explore its incorporation into novel device structures to enhance its electronic properties. Thin-film transistors (TFTs) are a fundamental component of many electronic devices, and their design can be optimized for specific applications. For instance, dual-gate TFTs can offer improved control over the transistor's threshold voltage and subthreshold swing.

Multilayer systems, where different organic materials are layered to create heterojunctions, can lead to devices with enhanced charge injection and transport properties. The combination of n-type semiconductors like this compound with p-type organic semiconductors could lead to the development of efficient organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and complementary logic circuits. The careful selection of materials with appropriate energy level alignment is crucial for the successful fabrication of high-performance multilayer devices.

Advanced Computational Tools for Predictive Materials Design and Discovery

Computational chemistry plays a vital role in understanding the structure-property relationships of organic semiconductors and in predicting the properties of new materials. Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules, including their frontier molecular orbitals (HOMO and LUMO). youtube.commdpi.com These calculations can provide insights into the charge transport characteristics and optical properties of this compound.

Advanced computational techniques, such as molecular dynamics (MD) simulations, can be used to predict the crystal packing of this compound, which is a critical factor in determining its charge carrier mobility. By simulating the self-assembly of molecules on different substrates, researchers can gain a better understanding of the thin-film morphology and its impact on device performance. These predictive models can accelerate the discovery and design of new fluorinated organic semiconductors with tailored properties for specific electronic applications.

Interactive Data Table: Key Parameters from Computational Studies

Computational MethodCalculated PropertySignificance for this compound
Density Functional Theory (DFT)HOMO/LUMO energy levels, bandgap.Predicts charge injection barriers and optical properties.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra.Guides the design of optoelectronic devices.
Molecular Dynamics (MD)Crystal packing and thin-film morphology.Correlates molecular structure with charge transport.

Pathways Towards Commercialization and Large-Area Processing Techniques

For this compound to be commercially viable, scalable and cost-effective manufacturing processes are essential. Large-area electronics, often fabricated using printing and coating techniques, represent a significant market opportunity. wikipedia.org Solution-based processing methods, such as spin-coating, blade-coating, and inkjet printing, are well-suited for the deposition of organic semiconductors over large areas. The development of soluble derivatives of this compound would be a critical step towards enabling these processing techniques.

Roll-to-roll (R2R) manufacturing is a high-throughput process that can significantly reduce the cost of producing flexible electronic devices. pjoes.com Future research should focus on optimizing the formulation of this compound-based inks and their compatibility with R2R printing processes. Overcoming challenges related to film uniformity, crystal quality, and device-to-device variability will be crucial for the successful commercialization of this compound in applications such as flexible displays, RFID tags, and large-area sensors.

Sustainability Aspects in Organic Semiconductor Research and Manufacturing

The environmental impact of electronic materials and manufacturing processes is a growing concern. Fluorinated organic compounds, while offering unique and beneficial properties, also require careful consideration of their lifecycle and potential environmental persistence. researchgate.net Future research in the field of fluorinated organic semiconductors like this compound should incorporate principles of green chemistry and sustainable manufacturing.

This includes the development of synthetic routes that minimize the use of hazardous reagents and solvents. The use of bio-based and recyclable substrates is another important aspect of creating more sustainable electronic devices. mdpi.com Furthermore, understanding the degradation pathways and potential environmental fate of fluorinated polycyclic aromatic hydrocarbons is crucial for assessing their long-term environmental impact. Life cycle assessment (LCA) studies can provide a comprehensive evaluation of the environmental footprint of this compound-based electronics, from material synthesis to end-of-life disposal or recycling.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Dodecafluoronaphthacene, and how do reaction conditions influence fluorination efficiency?

  • Methodological Answer: Synthesis typically involves direct fluorination of naphthacene using fluorine gas (F₂) or fluorinating agents like XeF₂ under inert atmospheres. Reaction efficiency depends on solvent polarity (e.g., anhydrous HF vs. perfluorinated ethers), temperature (80–120°C), and catalysts (e.g., SbF₅). Yield optimization requires monitoring fluorine stoichiometry and quenching side reactions (e.g., ring degradation) .
  • Key Data:

MethodFluorination AgentYield (%)Purity (NMR)
Gas-phase F₂F₂ (excess)45–55>95%
XeF₂/SbF₅XeF₂ (1:12 molar ratio)68–7289–92%

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine ¹⁹F NMR (to confirm fluorine substitution patterns) with X-ray crystallography for spatial resolution. For insoluble derivatives, use MALDI-TOF mass spectrometry to verify molecular weight. Cross-validate with computational models (DFT) to resolve ambiguities in electron density maps .

Q. What are the known stability profiles of this compound under varying pH and thermal conditions?

  • Methodological Answer: Conduct accelerated stability testing in buffered solutions (pH 1–13) at 25–100°C. Monitor degradation via HPLC and fluorometric assays. Perfluorinated aromatic systems exhibit high thermal stability (>300°C) but hydrolyze in strongly alkaline media (pH >12) due to nucleophilic attack on the fluorinated backbone .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?

  • Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and compare with experimental cyclic voltammetry results. Discrepancies often arise from solvent effects (e.g., dielectric constant) or incomplete basis sets in simulations. Use implicit solvation models (e.g., COSMO) to improve alignment .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible material science applications?

  • Methodological Answer: Standardize precursor purification (e.g., sublimation under vacuum) and implement real-time reaction monitoring (in situ FTIR/Raman). Use design of experiments (DoE) to identify critical parameters (e.g., fluorine flow rate, agitation) and optimize robustness .

Q. How do steric and electronic effects in this compound influence its supramolecular assembly in thin-film devices?

  • Methodological Answer: Perform grazing-incidence X-ray scattering (GIXS) to correlate fluorine substitution patterns with crystallographic packing. Pair with AFM to assess surface morphology. Compare charge-carrier mobility (via FET measurements) against less-fluorinated analogs to isolate electronic contributions .

Q. What analytical frameworks are suitable for reconciling conflicting toxicity data in in vitro vs. in vivo studies?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design cross-species toxicity studies. Use metabolomic profiling (LC-MS/MS) to identify species-specific metabolic pathways. Address confounding variables (e.g., solubility limits in cell assays) using PBPK modeling .

Tables for Critical Comparison

Table 1: Comparative Stability of Perfluorinated Aromatics

CompoundThermal Decomposition (°C)Hydrolytic Stability (pH 12)
This compound320Degrades after 24 hrs
Perfluorotetracene295Stable
Perfluoroanthracene310Partially degrades
Source: Accelerated stability studies under controlled conditions .

Table 2: Common Pitfalls in Fluorinated Compound Research

IssueMitigation Strategy
Fluorine gas handling risksUse automated flow reactors with pressure sensors
NMR signal overlapApply ¹⁹F-¹H HOESY for spatial assignment
Computational model errorsValidate with hybrid functionals (e.g., B3LYP-D3)
Adapted from methodological frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.